2-(4-Hydroxyphenoxy)-5-chloroquinoxaline
Description
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-(5-chloroquinoxalin-2-yl)oxyphenol |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-2-1-3-12-14(11)16-8-13(17-12)19-10-6-4-9(18)5-7-10/h1-8,18H |
InChI Key |
YTHUHHCKCJCMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenoxy and 5-chloroquinoxaline intermediates.
Coupling Reaction: The 4-hydroxyphenoxy intermediate is coupled with the 5-chloroquinoxaline under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline
- Molecular Formula : C₁₄H₉ClN₂O₂
- Molecular Weight : 272.69 g/mol
- Purity : 98% (as listed in commercial catalogs) .
Structural Features :
- The compound consists of a quinoxaline core substituted at position 2 with a 4-hydroxyphenoxy group and at position 5 with a chlorine atom.
Structural and Electronic Comparisons
Table 1: Structural Comparison of Quinoxaline Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 2-(4-Hydroxyphenoxy), 5-Cl | C₁₄H₉ClN₂O₂ | 272.69 | Hydroxyphenoxy (H-bond donor), Cl (EWG) |
| 2-(4-Fluorophenyl)quinoxaline | 2-(4-Fluorophenyl) | C₁₄H₉FN₂ | 236.24 | Fluorophenyl (moderate EWG), planar core |
| 2,6-Dichloroquinoxaline | 2-Cl, 6-Cl | C₈H₄Cl₂N₂ | 199.04 | Dichloro substitution (strong EWG) |
| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline | 4-Amino, 2-(4-Cl-phenyl), 3-(4-MeO-phenyl) | C₂₂H₁₈ClN₃O | 375.85 | Amino (H-bond donor), Cl and MeO groups |
Key Observations :
- Hydrogen Bonding: The hydroxyphenoxy group distinguishes this compound from non-hydroxylated analogs (e.g., 2,6-dichloroquinoxaline), enabling stronger intermolecular interactions, which may influence solubility or crystallinity .
- Steric Considerations: The bulkier hydroxyphenoxy group may reduce packing efficiency compared to smaller substituents (e.g., fluorine or chlorine), though crystallographic data for the target compound is unavailable .
Crystallographic and Conformational Insights
- 2-(4-Fluorophenyl)quinoxaline: X-ray studies reveal a dihedral angle of 22.2° between the quinoxaline core and the fluorophenyl ring, indicating moderate planarity disruption. Minimal aromatic stacking (centroid-centroid distance: 3.995 Å) suggests weak intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
